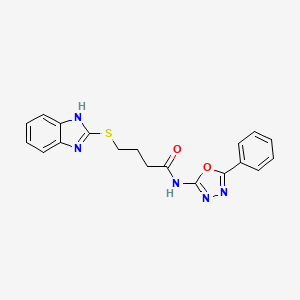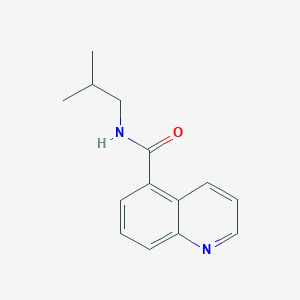![molecular formula C21H17BrN2O2 B7476804 N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide](/img/structure/B7476804.png)
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide, also known as GNE-140, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound targets a specific protein known as N-acyltransferase 10 (NAT10), which is involved in the regulation of cell growth and proliferation. In
Applications De Recherche Scientifique
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide has been studied extensively for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancer. Additionally, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Mécanisme D'action
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide targets NAT10, a protein that is involved in the regulation of cell growth and proliferation. NAT10 is responsible for the acetylation of microtubules, which are essential for cell division. By inhibiting NAT10, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide has also been shown to have anti-inflammatory effects. The compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. Additionally, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide has been found to have neuroprotective effects, reducing the extent of neuronal damage in models of traumatic brain injury and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide is its specificity for NAT10, which reduces the potential for off-target effects. Additionally, the compound has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, one limitation of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide. One area of interest is the development of more potent and selective inhibitors of NAT10, which could improve the efficacy and specificity of the compound. Additionally, further studies are needed to investigate the potential of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide as a combination therapy with other anti-cancer agents. Finally, the anti-inflammatory and neuroprotective effects of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide warrant further investigation for potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide involves the reaction of 4-bromobenzoyl chloride with 4-(2-aminoethyl)phenol, followed by the reaction with 2-anilinoacetic acid. This results in the formation of the final product, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.
Propriétés
IUPAC Name |
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c22-17-10-8-16(9-11-17)21(26)24-19-12-6-15(7-13-19)14-20(25)23-18-4-2-1-3-5-18/h1-13H,14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMCDRGUDCBBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)

![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)
![3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7476758.png)
![4-(2,3-Dimethylphenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7476781.png)

![6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476800.png)
![N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7476802.png)
![N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide](/img/structure/B7476810.png)
![N-(4-carbamoylphenyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476818.png)

